molecular formula C10H20O4P B231175 Dipropyl lead diacetate CAS No. 18279-19-1

Dipropyl lead diacetate

Cat. No.: B231175
CAS No.: 18279-19-1
M. Wt: 411 g/mol
InChI Key: OWZDEEMTMBEBJY-UHFFFAOYSA-L
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Description

Dipropyl lead diacetate is a chemical compound that has been used in scientific research for several decades. It is a lead-based compound that has been synthesized using various methods. This compound has been used in a wide range of scientific studies, including its use as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a model for studying the toxicity of lead compounds.

Scientific Research Applications

Dipropyl lead diacetate has been used in a wide range of scientific studies. It has been used as a catalyst in organic synthesis, particularly in the synthesis of esters and ethers. It has also been used as a reagent in analytical chemistry, particularly in the determination of trace amounts of lead in various samples. Furthermore, this compound has been used as a model for studying the toxicity of lead compounds.

Mechanism of Action

The mechanism of action of dipropyl lead diacetate is not fully understood. However, it is believed that it acts as a Lewis acid catalyst in organic synthesis reactions. It is also believed that it forms complexes with lead ions, which can lead to the formation of lead deposits in various tissues in the body.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress and inflammation in various tissues in the body. It has also been shown to alter the expression of genes involved in various cellular processes, including cell proliferation and apoptosis. Furthermore, it has been shown to affect the function of various enzymes and ion channels in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using dipropyl lead diacetate in lab experiments is its high reactivity as a catalyst in organic synthesis reactions. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its toxicity. It is a lead-based compound, and exposure to high concentrations can lead to lead poisoning.

Future Directions

There are several future directions for research involving dipropyl lead diacetate. One area of research could be to investigate its potential as a catalyst in other organic synthesis reactions. Another area of research could be to investigate its potential as a reagent in other analytical chemistry applications. Furthermore, future research could focus on developing safer alternatives to this compound for use in lab experiments. Finally, future research could focus on developing methods to mitigate the toxicity of lead-based compounds like this compound.
Conclusion
This compound is a lead-based compound that has been used in scientific research for several decades. It has been used as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a model for studying the toxicity of lead compounds. While this compound has several advantages in lab experiments, its toxicity remains a significant limitation. Future research could focus on developing safer alternatives to this compound and mitigating the toxicity of lead-based compounds.

Synthesis Methods

The synthesis of dipropyl lead diacetate can be achieved using several methods. One of the most commonly used methods involves reacting lead acetate with propyl alcohol in the presence of acetic acid. This method results in the formation of a white crystalline solid that is this compound. Another method involves reacting lead oxide with propyl alcohol and acetic anhydride. This method also results in the formation of this compound.

Properties

18279-19-1

Molecular Formula

C10H20O4P

Molecular Weight

411 g/mol

IUPAC Name

[acetyloxy(dipropyl)plumbyl] acetate

InChI

InChI=1S/2C3H7.2C2H4O2.Pb/c2*1-3-2;2*1-2(3)4;/h2*1,3H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2

InChI Key

OWZDEEMTMBEBJY-UHFFFAOYSA-L

SMILES

CCC[Pb](CCC)(OC(=O)C)OC(=O)C

Canonical SMILES

CCC[Pb](CCC)(OC(=O)C)OC(=O)C

synonyms

Di(acetoxy)dipropylplumbane

Origin of Product

United States

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